![molecular formula C11H22O4 B125423 [(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol CAS No. 158214-38-1](/img/structure/B125423.png)
[(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol, also known as MK-2866 or Ostarine, is a selective androgen receptor modulator (SARM) that has gained significant attention in the scientific community due to its potential use in treating muscle wasting and osteoporosis.
Mechanism Of Action
[(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol works by selectively binding to androgen receptors in the body, specifically in muscle and bone tissue. This leads to an increase in protein synthesis and muscle growth, as well as an increase in bone density. Unlike traditional anabolic steroids, [(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol does not bind to androgen receptors in other tissues such as the liver, prostate, and skin, which reduces the risk of side effects.
Biochemical And Physiological Effects
Studies have shown that [(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol can increase lean body mass and muscle strength in both healthy and elderly individuals. It has also been shown to increase bone density and improve bone health. [(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol has a long half-life and can be taken orally, making it a convenient option for patients.
Advantages And Limitations For Lab Experiments
[(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol has several advantages for lab experiments, including its high selectivity for androgen receptors in muscle and bone tissue, its oral bioavailability, and its long half-life. However, there are limitations to its use in lab experiments, including its high cost and the need for specialized equipment to synthesize and analyze the compound.
Future Directions
There are several future directions for [(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol research, including its potential use in treating other conditions such as muscle wasting in cancer patients, sarcopenia, and osteoporosis. There is also potential for the development of other SARMs with different selectivity profiles and improved potency. Further research is needed to fully understand the long-term effects and safety of [(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol use.
Synthesis Methods
[(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of a cyclopentanone with a protected hydroxymethyl group, followed by a series of deprotection and esterification steps to yield the final product. The synthesis method has been optimized to yield high purity and high yield of [(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol.
Scientific Research Applications
[(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol has been extensively studied for its potential use in treating muscle wasting and osteoporosis. It has been shown to increase muscle mass and bone density in animal models, without the androgenic side effects seen with traditional anabolic steroids. [(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol has also been studied for its potential use in treating other conditions such as breast cancer and benign prostatic hyperplasia.
properties
CAS RN |
158214-38-1 |
|---|---|
Product Name |
[(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol |
Molecular Formula |
C11H22O4 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
[(1S,2S)-4,4-diethoxy-2-(hydroxymethyl)cyclopentyl]methanol |
InChI |
InChI=1S/C11H22O4/c1-3-14-11(15-4-2)5-9(7-12)10(6-11)8-13/h9-10,12-13H,3-8H2,1-2H3/t9-,10-/m1/s1 |
InChI Key |
WSYDRKFPEQKPKC-NXEZZACHSA-N |
Isomeric SMILES |
CCOC1(C[C@@H]([C@H](C1)CO)CO)OCC |
SMILES |
CCOC1(CC(C(C1)CO)CO)OCC |
Canonical SMILES |
CCOC1(CC(C(C1)CO)CO)OCC |
synonyms |
1,2-Cyclopentanedimethanol,4,4-diethoxy-,trans-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B125343.png)
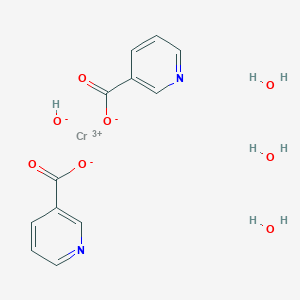

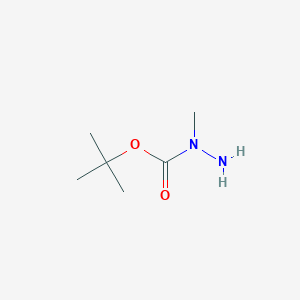
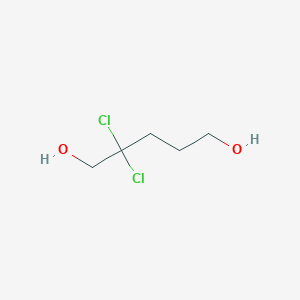
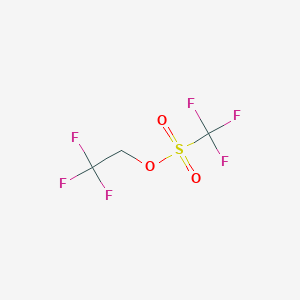
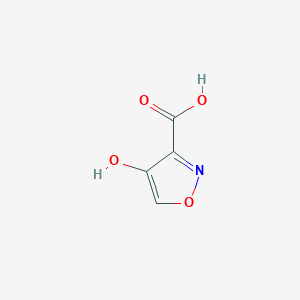
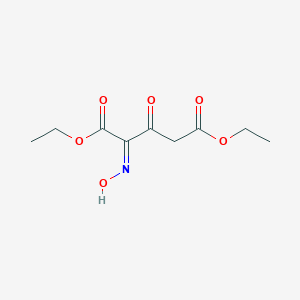
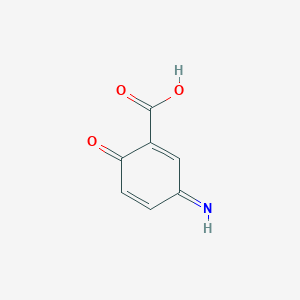
![(4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid](/img/structure/B125370.png)
![4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B125375.png)
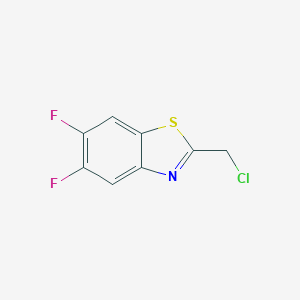
![2-[3-Amino-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B125379.png)